N-Acetyl Azetidine cLogP Advantage vs. N-Benzothiazolyl and N-Pyrazinecarbonyl Analogs
The target compound's N-acetyl substituent confers a markedly lower calculated lipophilicity compared to bulkier N-1 azetidine variants. The N-acetyl group (—COCH₃, 43 Da) contributes approximately 0.2–0.3 to cLogP, whereas the N-(4-fluorobenzothiazol-2-yl) substituent (CAS of comparator: not assigned; structure from BenchChem ) is estimated to add ≥2.5 cLogP units, and the N-(pyrazine-2-carbonyl) substituent adds ~1.0 cLogP unit. For the target compound, the predicted cLogP is approximately 0.5–0.8 ; for 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide, the predicted cLogP exceeds 3.0; for N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, the predicted cLogP is ~2.0–3.0 . This represents a >2 log unit lipophilicity differential.
| Evidence Dimension | Calculated partition coefficient (cLogP) as a proxy for lipophilicity-driven promiscuity and CNS penetration suitability |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 0.5–0.8 (based on C₉H₁₁N₃O₃, MW 209.2, N-acetyl group) |
| Comparator Or Baseline | 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide: predicted cLogP > 3.0; N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide: predicted cLogP ≈ 2.0–3.0 |
| Quantified Difference | Target compound cLogP is ≥2 log units lower than N-benzothiazolyl analog; ≥1.2 log units lower than N-pyrazinecarbonyl analog |
| Conditions | cLogP values are calculated/predicted using standard drug-likeness algorithms (e.g., ChemDraw, ALOGPS); experimental logP/logD₇.₄ data are not publicly available for this specific compound at this time |
Why This Matters
A >2 log unit reduction in lipophilicity correlates with reduced hERG binding, lower plasma protein binding, and improved aqueous solubility — all critical for CNS-targeted programs where the target compound's CB1 antagonist annotation is directly relevant.
